Cas no 2648966-36-1 (7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid)

7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- AT31823
- EN300-27081770
- 7-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID
- 2648966-36-1
- 1H-2-Benzopyran-1-carboxylic acid, 7-bromo-3,4-dihydro-
- 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
-
- MDL: MFCD34168199
- インチ: 1S/C10H9BrO3/c11-7-2-1-6-3-4-14-9(10(12)13)8(6)5-7/h1-2,5,9H,3-4H2,(H,12,13)
- InChIKey: AJRZZBLTLVXERE-UHFFFAOYSA-N
- SMILES: BrC1C=CC2CCOC(C(=O)O)C=2C=1
計算された属性
- 精确分子量: 255.97351g/mol
- 同位素质量: 255.97351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 2.1
じっけんとくせい
- 密度みつど: 1.650±0.06 g/cm3(Predicted)
- Boiling Point: 399.6±42.0 °C(Predicted)
- 酸度系数(pKa): 2.94±0.20(Predicted)
7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27081770-1.0g |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
2648966-36-1 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
Enamine | EN300-27081770-1g |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
2648966-36-1 | 95% | 1g |
$1086.0 | 2023-09-11 | |
Aaron | AR0285XJ-1g |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
2648966-36-1 | 95% | 1g |
$1519.00 | 2025-02-15 | |
Enamine | EN300-27081770-0.05g |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
2648966-36-1 | 95.0% | 0.05g |
$252.0 | 2025-03-20 | |
Enamine | EN300-27081770-5.0g |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
2648966-36-1 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
Enamine | EN300-27081770-0.1g |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
2648966-36-1 | 95.0% | 0.1g |
$376.0 | 2025-03-20 | |
Enamine | EN300-27081770-0.25g |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
2648966-36-1 | 95.0% | 0.25g |
$538.0 | 2025-03-20 | |
1PlusChem | 1P0285P7-500mg |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
2648966-36-1 | 95% | 500mg |
$1109.00 | 2024-05-08 | |
1PlusChem | 1P0285P7-1g |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
2648966-36-1 | 95% | 1g |
$1405.00 | 2024-05-08 | |
Aaron | AR0285XJ-250mg |
7-bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid |
2648966-36-1 | 95% | 250mg |
$765.00 | 2025-02-15 |
7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acidに関する追加情報
Comprehensive Overview of 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS No. 2648966-36-1)
7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS No. 2648966-36-1) is a brominated derivative of 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, a scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzopyran core, a structural motif prevalent in bioactive molecules, and a carboxylic acid functional group that enhances its potential for further derivatization. The presence of a bromo substituent at the 7-position makes it a valuable intermediate for Suzuki coupling, Buchwald-Hartwig amination, and other cross-coupling reactions, which are pivotal in drug discovery.
In recent years, the demand for heterocyclic compounds like 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has surged due to their applications in developing small-molecule inhibitors, proteolysis-targeting chimeras (PROTACs), and fluorescent probes. Researchers are particularly interested in its role as a building block for kinase inhibitors, given the growing focus on targeted cancer therapies. The compound's CAS number 2648966-36-1 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in academic and industrial settings.
The synthesis of 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves electrophilic aromatic bromination of the parent benzopyran framework, followed by oxidation to introduce the carboxylic acid moiety. Its crystalline form and high purity (>98%) make it suitable for X-ray crystallography studies, aiding in the design of structure-activity relationship (SAR) models. Notably, its logP and solubility profiles align with Lipinski's Rule of Five, underscoring its drug-like properties.
From an SEO perspective, users often search for "7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid supplier" or "CAS 2648966-36-1 price," highlighting commercial interest. Others inquire about its "mechanism of action" or "use in organic synthesis," indicating diverse applications. Environmental and green chemistry trends have also spurred queries about "sustainable synthesis" of such compounds, prompting manufacturers to adopt catalytic methods and solvent-free reactions.
In summary, 7-Bromo-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS No. 2648966-36-1) is a versatile pharmaceutical intermediate with broad utility in drug development and material science. Its bromine and carboxyl functionalities offer multiple avenues for chemical modification, ensuring its continued prominence in research. As AI-driven drug design and high-throughput screening advance, this compound is poised to play a pivotal role in discovering next-generation therapeutics.
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